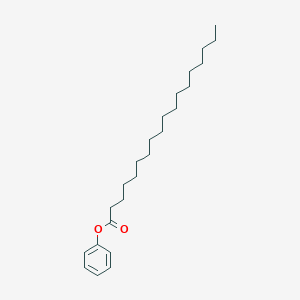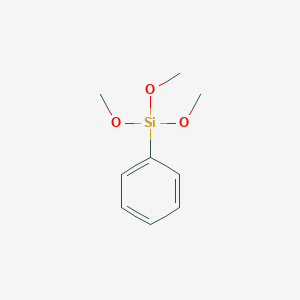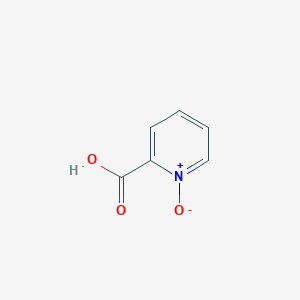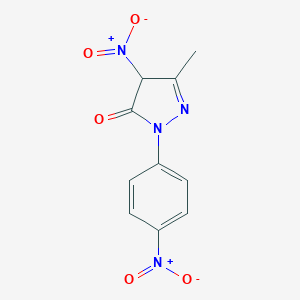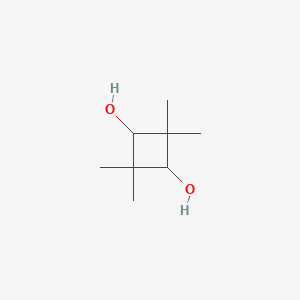
2,2,4,4-Tetrametil-1,3-ciclobutanodiol
Descripción general
Descripción
2,2,4,4-Tetramethyl-1,3-cyclobutanediol is an aliphatic diol with the chemical formula C8H16O2. It is a crystalline white solid with a melting point of 126 to 134 °C and a boiling point of 210 to 215 °C . This compound is produced as a mixture of cis- and trans-isomers, depending on the relative stereochemistry of the hydroxyl groups . It is primarily used as a monomer for the synthesis of polymeric materials, often as an alternative to bisphenol A in the production of polyesters .
Aplicaciones Científicas De Investigación
2,2,4,4-Tetramethyl-1,3-cyclobutanediol is used in various scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polyesters, providing improved glass transition temperature, impact resistance, and transparency.
Material Science: The compound is used in the production of Tritan™ copolyester, a BPA-free alternative for polycarbonate.
Biomedical Research:
Mecanismo De Acción
Target of Action
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO) is primarily used as a monomer for the synthesis of polymeric materials . It is often used as an alternative to bisphenol A (BPA) in the production of polyesters . Therefore, its primary targets are the polymer chains in the materials it is used to synthesize.
Mode of Action
CBDO interacts with its targets (polymer chains) by integrating into the polymer structure during the synthesis process . This interaction results in changes to the physical and chemical properties of the resulting polymeric material .
Biochemical Pathways
The synthesis of CBDO involves the pyrolysis of isobutyric anhydride followed by hydrogenation of the resulting 2,2,4,4-tetramethylcyclobutanedione . This process forms a four-membered ring with two hydroxyl groups . The resulting CBDO can then be used in the production of polyesters .
Pharmacokinetics
Its properties relevant to its use in material synthesis include its thermal and mechanical stability .
Result of Action
The integration of CBDO into polymer chains results in materials with high impact resistance, low color, thermal stability, good photooxidative stability, and transparency . Additionally, CBDO-derived polymers have high ductility . The thermal and mechanical properties of CBDO-derived polyesters are often superior to conventional polyesters .
Análisis Bioquímico
Biochemical Properties
2,2,4,4-Tetramethyl-1,3-cyclobutanediol plays a significant role in biochemical reactions, particularly in the synthesis of polymeric materials. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the hydrogenation process where enzymes like hydrogenases facilitate the conversion of intermediates to the final product. The rigid structure of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol prevents the formation of cyclic structures, which is crucial for maintaining the integrity of the polymers .
Cellular Effects
The effects of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol on cellular processes are not extensively studied. Its role in polymer synthesis suggests that it may influence cell signaling pathways and gene expression indirectly through its polymeric products. These polymers can interact with cellular membranes and potentially affect cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2,2,4,4-Tetramethyl-1,3-cyclobutanediol exerts its effects through binding interactions with various biomolecules. It acts as a monomer in polymerization reactions, where it forms covalent bonds with other monomers to create long polymer chains. This process involves enzyme-mediated steps, including the hydrogenation of intermediates. The rigid structure of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol ensures the stability and durability of the resulting polymers .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol is a key factor. It is known to be thermally and mechanically stable, which makes it suitable for long-term studies. Over time, the compound maintains its integrity, and any degradation products are minimal. This stability is crucial for ensuring consistent results in in vitro and in vivo studies .
Metabolic Pathways
2,2,4,4-Tetramethyl-1,3-cyclobutanediol is involved in metabolic pathways related to polymer synthesis. It interacts with enzymes such as hydrogenases during the hydrogenation process. The compound’s rigid structure influences the metabolic flux and the levels of metabolites involved in the synthesis of high-performance polyesters .
Transport and Distribution
Within cells and tissues, 2,2,4,4-Tetramethyl-1,3-cyclobutanediol is likely transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in areas where polymer synthesis occurs. The compound’s stability ensures that it remains effective throughout the transport and distribution process .
Subcellular Localization
The subcellular localization of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol is influenced by its chemical properties. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations are crucial for its role in polymer synthesis, ensuring that it interacts with the necessary biomolecules to exert its effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol typically involves the pyrolysis of isobutyric anhydride followed by hydrogenation of the resulting 2,2,4,4-tetramethylcyclobutanedione . The process can be summarized in the following steps:
Pyrolysis of Isobutyric Anhydride: Isobutyric anhydride is pyrolyzed to form dimethylketene.
Dimerization: Dimethylketene dimerizes to form 2,2,4,4-tetramethylcyclobutanedione.
Hydrogenation: The resulting 2,2,4,4-tetramethylcyclobutanedione is hydrogenated to produce 2,2,4,4-Tetramethyl-1,3-cyclobutanediol.
Industrial Production Methods
Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. For example, a method disclosed in a patent involves dissolving isobutyryl chloride in an organic solvent, adding triethylamine and zinc powder, heating until reflux, and then hydrogenating the resulting product under the action of a catalyst .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4-Tetramethyl-1,3-cyclobutanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A (BPA): A common monomer used in polycarbonate production but has endocrine-disrupting properties.
Cyclohexanedimethanol (CHDM): Another diol used in polyester synthesis, but with a less rigid structure compared to 2,2,4,4-Tetramethyl-1,3-cyclobutanediol.
Uniqueness
2,2,4,4-Tetramethyl-1,3-cyclobutanediol is unique due to its rigid cyclobutane ring structure, which imparts superior thermal and mechanical properties to the resulting polyesters. Unlike bisphenol A, it does not exhibit endocrine-disrupting effects, making it a safer alternative for consumer products .
Propiedades
IUPAC Name |
2,2,4,4-tetramethylcyclobutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXGHZNSUOHCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1O)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044908, DTXSID301263004 | |
| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3010-96-6, 2694-23-7, 3039-96-1 | |
| Record name | Tetramethyl-1,3-cyclobutanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002694237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC92373 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3010-96-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-tetramethylcyclobutane-1,3-diol, mixed isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4,4-tetramethylcyclobutane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7WK40I307 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3G697089H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol?
A1: The molecular formula of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol is C8H16O2, and its molecular weight is 144.21 g/mol.
Q2: Are there any spectroscopic data available for TMCD?
A2: Yes, studies frequently characterize TMCD using ¹H NMR and ¹³C NMR spectroscopy. [, , , , ]
Q3: Why is TMCD considered a suitable alternative to BPA?
A3: TMCD-based polyesters demonstrate excellent thermal stability, mechanical strength, and optical clarity, making them viable alternatives to BPA-based materials. [, ]
Q4: How does the incorporation of TMCD affect the properties of polyesters?
A4: TMCD's rigid structure contributes to a higher glass transition temperature (Tg) in polyesters, enhancing their thermal resistance. The specific Tg range depends on the TMCD content and other diols used in the copolymer. [, , , , , , , ]
Q5: How does TMCD impact the transparency of polymers?
A5: Incorporating TMCD can lead to completely amorphous polyesters, significantly improving their transparency compared to semi-crystalline counterparts. This is particularly beneficial for applications requiring high optical clarity. [, ]
Q6: Does TMCD improve the barrier properties of polyesters?
A6: While the addition of TMCD might slightly increase oxygen and carbon dioxide permeability in some polyesters, the resulting copolymers still exhibit good barrier properties, making them suitable for specific packaging applications. [, ]
Q7: What about the impact resistance of TMCD-containing polyesters?
A7: Research indicates that impact resistance is inversely proportional to TMCD content. Specific compositions with TMCD can achieve a balance of high Tg and high impact resistance, expanding their application range. []
Q8: What is the role of organotin catalysts in TMCD-based polyester synthesis?
A8: Organotin catalysts, like dimethyltin oxide, are crucial for the esterification of TMCD with terephthalic acid. DFT studies suggest they facilitate an intramolecular acyl-transfer mechanism, aiding in polyester formation. []
Q9: Can TMCD be synthesized through a ketene-based route?
A9: Yes, a versatile approach utilizing the dimerization of ketenes, derived from Meldrum's acid, allows the synthesis of structurally diverse cyclobutanediol (CBDO) monomers, including TMCD. This method offers flexibility in tuning the physical properties of the resulting polymers. []
Q10: Have computational methods been used to study TMCD?
A10: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of organotin-catalyzed esterification reactions involving TMCD and terephthalic acid, providing insights into the reaction pathway. []
Q11: How does modifying the cyclobutanediol structure impact polymer properties?
A11: The structural diversity of CBDO monomers, achievable through synthetic modifications, allows for tuning the physical properties of the resulting polyesters. For example, varying the substituents on the cyclobutane ring can significantly influence the glass transition temperature. [, ]
Q12: Is TMCD resistant to hydrolysis?
A12: Polyformals of TMCD have shown remarkable resistance to hydrolysis, particularly under alkaline conditions, highlighting their potential for applications requiring durability in challenging environments. []
Q13: Are there concerns about the endocrine disruption potential of TMCD?
A13: While TMCD is considered a BPA alternative, research suggests it might possess endocrine-disrupting effects. Further studies are needed to evaluate its long-term health consequences. [, ]
Q14: What are the considerations for recycling and waste management of TMCD-containing materials?
A14: Research into the recyclability and life cycle assessment of TMCD-based polymers is crucial for developing sustainable practices and minimizing environmental impact. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
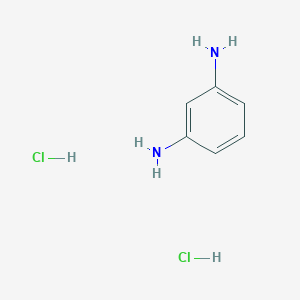

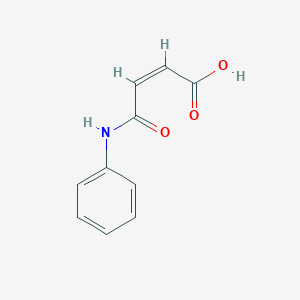

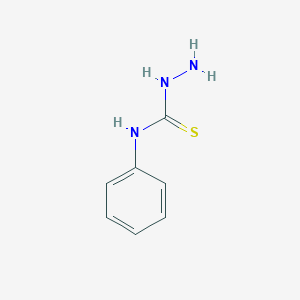
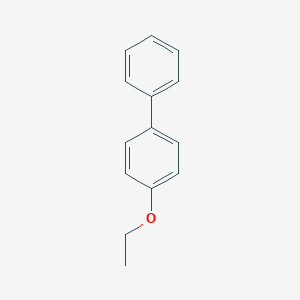
![(1S,2R,11R,12S,15S,16S)-15-Hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B147428.png)


